methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
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Overview
Description
Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-2-hydroxybenzaldehyde and 5-methyl-1H-pyrazole. The key steps involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Esterification: The benzoate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Coupling reactions: The final step involves coupling the pyrazole derivative with the benzoate ester under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-hydroxybenzaldehyde: Shares the ethoxy and hydroxy functional groups.
5-methyl-1H-pyrazole: Contains the pyrazole ring structure.
Methyl benzoate: Contains the benzoate ester group.
Uniqueness
Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
methyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-26-15-9-10-16(17(23)11-15)18-19(12(2)21-22-18)27-14-7-5-13(6-8-14)20(24)25-3/h5-11,23H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPVGUHAQGNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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